

An In-depth Technical Guide to the Physical Properties of Liquid Hexachlorodisilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid **hexachlorodisilane** (HCDS). The information is intended for use by professionals in research, science, and drug development who require a thorough understanding of this compound's characteristics for safe handling, process development, and material science applications.

Quantitative Physical Properties

The physical properties of liquid **hexachlorodisilane** have been determined by various sources. The following tables summarize the key quantitative data available. It is important to note that some variations exist in the reported values, which may be attributed to different measurement conditions or sample purities.

Property	Value	Reference(s)
Molecular Formula	Si ₂ Cl ₆	[1]
Molecular Weight	268.88 g/mol	[1]
Appearance	Colorless liquid	[1]
Melting Point	-1 °C (30 °F; 272 K)	[1]
Boiling Point	144 °C (291 °F; 417 K)	[1]
Density	1.562 g/mL at 25 °C	[2]
Refractive Index	1.475 at 20 °C	[2]
Vapor Pressure	110 mm Hg at 85°C; 2.8 hPa at 25°C	[2][3]
Viscosity	1.65 mPa⋅s	[4]
Flash Point	78 °C	[3]
Auto-ignition Temp.	320 °C	[3]

Table 1: Key Physical Properties of Hexachlorodisilane

Property	Value Range	Reference(s)
Boiling Point	144 - 146 °C	[3]
Density	1.48 - 1.562 g/cm ³	[2][5]
Refractive Index	1.47 - 1.475	[6][7]

Table 2: Range of Reported Values for Selected Physical Properties

Experimental Protocols for Determination of Physical Properties

While specific experimental protocols for **hexachlorodisilane** are not readily available in the public domain, the following are general, well-established methodologies for determining the

physical properties of liquids. These methods would be applicable to **hexachlorodisilane**, provided appropriate safety precautions are taken due to its reactivity and hazardous nature.

2.1. Density Determination

The density of a liquid can be determined using several methods:

- Pycnometer Method: A pycnometer, a flask with a precise volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is known for its high accuracy.[8]
- Hydrometer Method: A hydrometer, a calibrated instrument, is floated in the liquid. The
 density is read directly from the scale at the point where the liquid surface meets the
 hydrometer's stem.
- Oscillating U-tube Method: This method measures the oscillation frequency of a U-shaped tube filled with the liquid. The frequency is related to the density of the liquid.

2.2. Viscosity Determination

Viscosity, a measure of a fluid's resistance to flow, can be determined by:

- Capillary Viscometer: This method involves measuring the time it takes for a known volume of liquid to flow through a capillary tube of a known diameter and length under a known pressure differential.[9][10] The viscosity is then calculated using Poiseuille's law.
- Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the liquid at a constant speed.[11] The viscosity is proportional to the measured torque.
- Falling Sphere Viscometer: The viscosity is determined by measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity.[11] [12]

2.3. Boiling Point Determination

Foundational & Exploratory

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

- Distillation Method: The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[6] This temperature is the boiling point at the given atmospheric pressure.
- Thiele Tube Method: A small amount of the liquid is heated in a side-arm tube (Thiele tube) containing a high-boiling point oil.[13] A thermometer and a small, inverted capillary tube are placed in the sample. The temperature at which a steady stream of bubbles emerges from the capillary tube is the boiling point.
- Micro-boiling Point Method: For small sample volumes, a sample is heated in a small test tube, and the temperature at which the vapor condenses on a thermometer bulb placed just above the liquid surface is recorded as the boiling point.[14][15]

2.4. Melting Point Determination

The melting point is the temperature at which a solid becomes a liquid. For a substance that is liquid at room temperature, this is also referred to as the freezing point.

• Capillary Tube Method: A small amount of the solidified sample is placed in a capillary tube and heated in a melting point apparatus.[2][5] The temperature range over which the substance melts is observed and recorded.

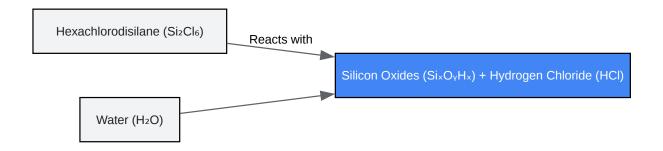
2.5. Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

- Static Method: The substance is placed in a closed container, the air is removed, and the pressure of the vapor is measured with a manometer at different temperatures.[16]
- Boiling Point Method: The liquid is heated under a controlled external pressure, and the temperature at which it boils is measured.[17] The vapor pressure at that temperature is equal to the external pressure.

2.6. Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through the material.

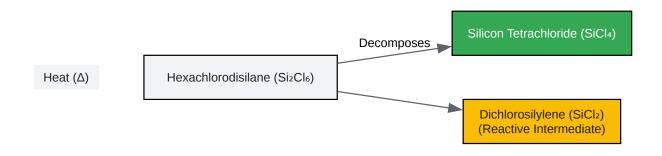

- Abbe Refractometer: This is a common laboratory instrument that measures the refractive index of a liquid by measuring the critical angle of total internal reflection.[7]
- Interferometry: A Michelson or other type of interferometer can be used to measure the change in the optical path length of light passing through the liquid, from which the refractive index can be calculated with high precision.[3][18]

Chemical Reactivity and Decomposition Pathways

Hexachlorodisilane is a reactive compound, and understanding its reaction pathways is crucial for safe handling and for its application in chemical vapor deposition (CVD) and other synthetic processes.

3.1. Hydrolysis

Hexachlorodisilane reacts readily with water and moisture in the air to produce silicon oxides and hydrogen chloride. This reaction can be vigorous and produces corrosive fumes.[19][20] The hydrolysis products can be shock-sensitive.[19][21]


Click to download full resolution via product page

Caption: Hydrolysis of **Hexachlorodisilane**.

3.2. Thermal Decomposition

When heated, **hexachlorodisilane** decomposes. In the gas phase, the primary decomposition products are silicon tetrachloride (SiCl₄) and dichlorosilylene (SiCl₂), a reactive intermediate.[4] [22][23]

Click to download full resolution via product page

Caption: Thermal Decomposition of Hexachlorodisilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Hexachlorodisilane Wikipedia [en.wikipedia.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane in the presence of iodine - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. westlab.com [westlab.com]
- 6. vernier.com [vernier.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. scribd.com [scribd.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Foundational & Exploratory

- 10. blog.rheosense.com [blog.rheosense.com]
- 11. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 12. cscscientific.com [cscscientific.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. Vapor pressure Wikipedia [en.wikipedia.org]
- 17. books.rsc.org [books.rsc.org]
- 18. louis.uah.edu [louis.uah.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
 of Liquid Hexachlorodisilane]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b081481#physical-properties-of-liquid-hexachlorodisilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com